molecular formula C14H12ClNO2 B13699462 3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride

3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride

Cat. No.: B13699462
M. Wt: 261.70 g/mol
InChI Key: DHVOACWETMKRHQ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride is an organic compound that features a benzyloxy group attached to a benzimidoyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride typically involves the reaction of benzyloxybenzene with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or chloroform.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride undergoes several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, amine derivatives, and various substituted benzimidoyl compounds.

Scientific Research Applications

3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chloride group can act as a leaving group in substitution reactions. These interactions can affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the benzimidoyl and hydroxy groups.

    N-Hydroxybenzimidoyl Chloride: Similar but lacks the benzyloxy group.

    Benzyloxybenzene: Similar but lacks the benzimidoyl chloride structure.

Uniqueness

3-(Benzyloxy)-N-hydroxybenzimidoyl Chloride is unique due to the presence of both the benzyloxy and N-hydroxybenzimidoyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

N-hydroxy-3-phenylmethoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C14H12ClNO2/c15-14(16-17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9,17H,10H2

InChI Key

DHVOACWETMKRHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=NO)Cl

Origin of Product

United States

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